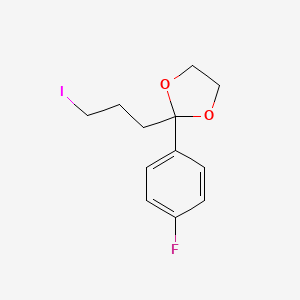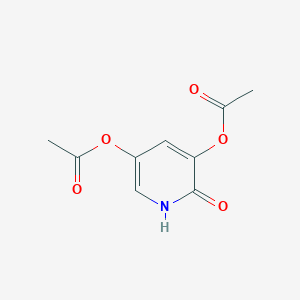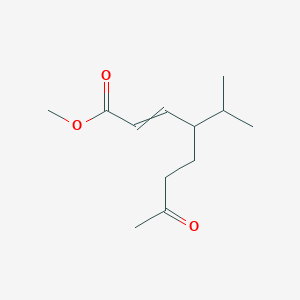![molecular formula C5HBr3F3NS B14512496 2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-47-8](/img/structure/B14512496.png)
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole is a halogenated pyrrole derivative. This compound is characterized by the presence of three bromine atoms and a trifluoromethylsulfanyl group attached to the pyrrole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole typically involves the following steps:
Bromination of Pyrrole: The initial step involves the bromination of pyrrole to introduce bromine atoms at the 2, 3, and 4 positions. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Introduction of Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the tribrominated pyrrole with a trifluoromethylthiolating reagent such as trifluoromethylsulfenyl chloride (CF3SCl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products may include sulfoxides or sulfones.
Reduction Reactions: Products include less halogenated pyrrole derivatives.
Scientific Research Applications
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development due to its potential pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene: A benzene derivative with similar substituents.
2-Bromo-5-(trifluoromethyl)pyridine: A pyridine derivative with bromine and trifluoromethyl groups.
2,4,6-Tribromophenol: A phenol derivative with three bromine atoms.
Uniqueness
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole is unique due to the specific arrangement of bromine atoms and the trifluoromethylsulfanyl group on the pyrrole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62665-47-8 |
|---|---|
Molecular Formula |
C5HBr3F3NS |
Molecular Weight |
403.84 g/mol |
IUPAC Name |
2,3,4-tribromo-5-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C5HBr3F3NS/c6-1-2(7)4(12-3(1)8)13-5(9,10)11/h12H |
InChI Key |
CUMPQVYCRJVYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=C1Br)Br)SC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


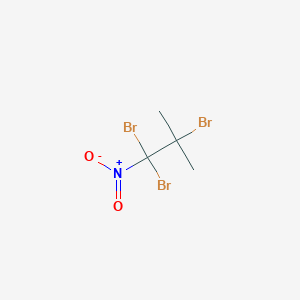


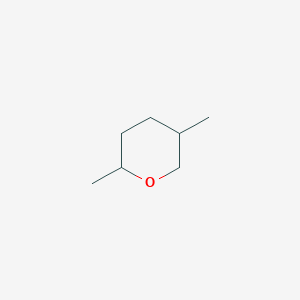
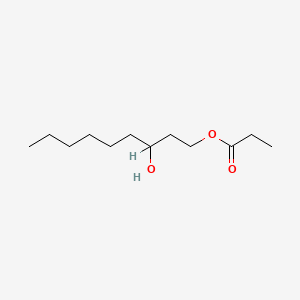
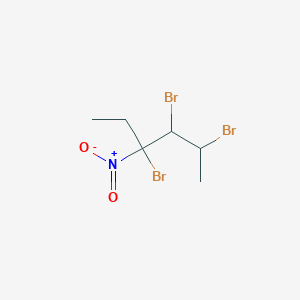
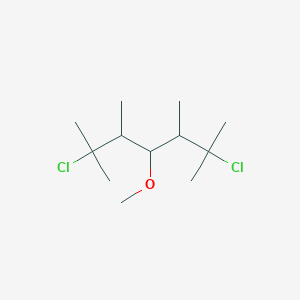
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
